2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl

説明

Molecular Structure and Identification

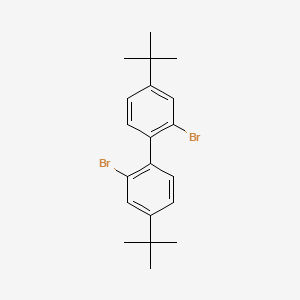

2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl possesses a molecular formula of C₂₀H₂₄Br₂ and a molecular weight of 424.21 grams per mole. The compound's structure consists of two phenyl rings connected by a single carbon-carbon bond, with each ring bearing one bromine substituent at the ortho position and one tert-butyl group at the para position. The molecular structure can be represented by the Standard Molecular Input Line-Entry System notation: CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br)Br.

The compound's three-dimensional architecture is fundamentally defined by the biphenyl backbone, which adopts a non-planar conformation due to steric interactions between the ortho-substituted bromine atoms. The International Union of Pure and Applied Chemistry name for this compound is 2-bromo-1-(2-bromo-4-tert-butylphenyl)-4-tert-butylbenzene. The Standard International Chemical Identifier provides a unique representation: InChI=1S/C20H24Br2/c1-19(2,3)13-7-9-15(17(21)11-13)16-10-8-14(12-18(16)22)20(4,5)6/h7-12H,1-6H3.

Physical characterization reveals that this compound exists as a solid at room temperature with a purity specification of 95%. The compound requires storage under sealed conditions at room temperature to maintain stability. The molecular architecture incorporates eight methyl groups distributed across two tert-butyl substituents, contributing significantly to the compound's steric profile and influencing its conformational preferences.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₄Br₂ | |

| Molecular Weight | 424.21 g/mol | |

| Physical State | Solid | |

| Purity | 95% | |

| Storage Requirements | Sealed, room temperature |

Chemical Nomenclature and Registry Information

The compound is registered under Chemical Abstracts Service number 70728-93-7, which serves as its primary identification in chemical databases and regulatory documentation. The European Community number 870-674-6 provides additional regulatory identification within European chemical inventory systems. The compound is also catalogued under various molecular data file numbers, including MFCD20921697, which facilitates database searches and chemical information retrieval.

Alternative nomenclature systems provide multiple systematic names for this compound. The systematic name 1,1'-Biphenyl, 2,2'-dibromo-4,4'-bis(1,1-dimethylethyl)- follows International Union of Pure and Applied Chemistry conventions by identifying the biphenyl core structure and explicitly naming all substituents. Additional naming variations include 2,2'-Dibromo-4,4'-di-tert-butylbiphenyl and 2,2'-Dibromo-4,4'-bis(1,1-dimethylethyl)-1,1'-biphenyl, which represent different approaches to systematic chemical nomenclature.

The compound's registration extends to specialized chemical databases, including the DSSTox Substance Identifier DTXSID30501858, which links it to toxicological and environmental databases. The Nikkaji Number J2.113.450C provides identification within Japanese chemical information systems. These multiple registry systems ensure comprehensive documentation and facilitate international chemical communication and regulation.

Commercial suppliers utilize various catalog numbers for inventory management, such as AMBH996F2C2B used by Ambeed Incorporated. The compound's widespread commercial availability is reflected in its presence across multiple chemical supplier databases, each employing unique product codes for ordering and specification purposes. This systematic approach to chemical identification ensures accurate communication across research, industrial, and regulatory communities.

| Identification Type | Value | Reference |

|---|---|---|

| CAS Number | 70728-93-7 | |

| EC Number | 870-674-6 | |

| MDL Number | MFCD20921697 | |

| DSSTox ID | DTXSID30501858 | |

| Nikkaji Number | J2.113.450C |

Stereochemistry and Conformational Analysis

This compound exhibits significant conformational complexity arising from restricted rotation about the central biphenyl bond. The presence of bulky substituents at ortho positions creates substantial steric hindrance that prevents the molecule from adopting a planar conformation. Research on biphenyl systems demonstrates that compounds with ortho substituents typically adopt twisted conformations with dihedral angles significantly deviating from planarity.

Crystallographic studies of related dibrominated biphenyl compounds reveal dihedral angles in the range of 84-85 degrees between the two aromatic rings. The 3,3'-dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenyl derivative demonstrates a dihedral angle of 84.2 degrees, providing insight into the conformational preferences of heavily substituted biphenyl systems. These structural parameters suggest that this compound likely adopts a similar highly twisted conformation to minimize steric interactions between ortho bromine substituents.

The concept of atropisomerism becomes relevant for this compound due to the presence of different substituents on each aromatic ring and the restricted rotation about the central bond. Atropisomers are stereoisomers that arise from hindered rotation about single bonds, where energy barriers to rotation are sufficiently high to allow isolation of individual rotational conformers. The energy barrier for interconversion in substituted biphenyls typically requires 16-19 kcal/mol to prevent spontaneous racemization at room temperature. The substantial steric bulk of both bromine atoms and tert-butyl groups in this compound suggests the possibility of atropisomeric behavior.

Conformational analysis studies of 2,2'-dihalobiphenyls consistently demonstrate that the preferred conformation places the two halogen atoms on the same side of the molecule, adopting a syn rather than anti configuration. This preference results from the balance between steric repulsion and electronic effects. The thermal average of inter-ring dihedral angles for 2,2'-dibromobiphenyl systems falls within well-established ranges that have been characterized through photoelectron spectroscopy and electron diffraction techniques.

Position in Brominated Biphenyl Classification

This compound occupies a specific position within the broader classification of polybrominated biphenyls, representing a disubstituted member of this important chemical family. Polybrominated biphenyls constitute a group of manufactured chemicals consisting of polyhalogenated derivatives of biphenyl cores, with applications primarily as flame retardants. The compound's classification as a dibrominated biphenyl places it among the lower bromination states within this chemical series.

The substitution pattern of this compound, featuring bromine atoms exclusively at ortho positions, distinguishes it from other polybrominated biphenyl configurations. This ortho-disubstitution pattern creates unique steric and electronic properties compared to meta or para-dibrominated analogs. The additional presence of tert-butyl substituents at para positions further differentiates this compound from simple dibrominated biphenyls, creating a hybrid structure that combines halogenation with bulky alkyl substitution.

Within the context of brominated flame retardants, this compound represents a structurally modified biphenyl where the bromine content is balanced with organic substituents that may influence both physical properties and potential applications. The systematic position of bromines at the 2,2'-positions creates maximum steric interaction between the aromatic rings, resulting in the characteristic twisted biphenyl conformation that defines this structural class.

The compound's relationship to other brominated biphenyls can be understood through comparison with simpler analogs. The monobromo derivative, 2-bromo-4,4'-di-tert-butyl-1,1'-biphenyl, shares the same tert-butyl substitution pattern but lacks the second bromine substituent. This structural relationship allows for systematic studies of bromination effects on molecular properties while maintaining constant alkyl substitution. The progression from mono- to dibrominated species within this tert-butyl-substituted series provides insight into structure-property relationships in brominated biphenyl chemistry.

Comparative analysis with other brominated biphenyl systems reveals the unique positioning of this compound. While many polybrominated biphenyls achieve flame retardant properties through extensive bromination, this compound achieves structural modification through selective dibromination combined with bulky substituents. This approach creates molecules with specific conformational constraints that may influence their chemical behavior and potential applications in materials science.

| Bromination Level | Example Compound | Substitution Pattern |

|---|---|---|

| Monobrominated | 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | Single ortho bromine |

| Dibrominated | This compound | Ortho-ortho dibromination |

| Higher Brominated | Polybrominated biphenyls | Multiple bromination sites |

特性

IUPAC Name |

2-bromo-1-(2-bromo-4-tert-butylphenyl)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Br2/c1-19(2,3)13-7-9-15(17(21)11-13)16-10-8-14(12-18(16)22)20(4,5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLHJMJCRFQWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501858 | |

| Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70728-93-7 | |

| Record name | 2,2′-Dibromo-4,4′-di-tert-butylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70728-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bromination of 4,4'-di-tert-butylbiphenyl Using Bromine and Iodine Catalyst

One of the most established methods involves the bromination of 4,4'-di-tert-butylbiphenyl in the presence of elemental iodine as a catalyst, typically in a halogenated hydrocarbon solvent such as dichloromethane.

-

- Solvent: Dichloromethane (methylene chloride) or other halogenated hydrocarbons.

- Catalyst: Elemental iodine (0.1 to 10 mol%, preferably 1 to 5 mol% relative to substrate).

- Bromine: Added slowly to the reaction mixture.

- Temperature: Maintained between 5 °C and 20 °C, with 5 °C being optimal.

- Reaction Time: 1 to 2 hours.

-

- Dissolve 4,4'-di-tert-butylbiphenyl in dichloromethane.

- Add catalytic iodine.

- Cool the mixture to approximately 5 °C.

- Slowly add bromine over about 1 hour.

- Stir the reaction mixture at room temperature for an additional hour.

- Quench excess bromine with sodium bisulfite or sodium sulfite solution.

- Separate organic phase, wash, dry, and concentrate to isolate the product.

-

- High selectivity (>98%) for 2-bromo substitution.

- Yields exceeding 95%.

- Minimal formation of polybrominated byproducts.

This method is supported by patent literature and chemical synthesis reports, highlighting its efficiency and selectivity for the target compound.

Alternative Bromination Using Bromine and Iodine in Dichloromethane

A specific example from literature demonstrates the preparation of 2-bromo-4,4'-di-tert-butylbiphenyl (a closely related monobrominated intermediate) with a 98.6% yield:

- 1 g of 4,4'-di-tert-butylbiphenyl dissolved in 10 g dichloromethane.

- 30 mg iodine added as catalyst.

- Mixture cooled to 5 °C.

- 650 mg bromine added over 1 hour.

- Stirred at room temperature for 1 hour.

- Work-up with 10% NaHSO3 solution, washing, drying, and concentration.

This procedure is a practical demonstration of the bromination step and can be adapted for dibromination by adjusting bromine equivalents and reaction time.

化学反応の分析

Types of Reactions

2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 4,4’-di-tert-butylbiphenyl.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of various substituted biphenyl derivatives.

Oxidation: Formation of biphenyl quinones or other oxidized biphenyl derivatives.

Reduction: Formation of 4,4’-di-tert-butylbiphenyl.

科学的研究の応用

Materials Science

2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl is utilized in the development of advanced materials, particularly in the synthesis of polymers and composites. Its bromine substituents enhance the thermal stability and flame retardancy of polymer matrices.

Case Study: Flame Retardant Polymers

Research has demonstrated that incorporating this compound into polymer formulations significantly improves their flame retardant properties without compromising mechanical strength. Studies indicate that materials containing this compound exhibit reduced flammability and improved thermal degradation profiles compared to unmodified polymers .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is employed in various reactions, including cross-coupling reactions such as Suzuki and Stille reactions, which are essential for forming carbon-carbon bonds.

Case Study: Cross-Coupling Reactions

In a study published in a peer-reviewed journal, researchers used this compound as a coupling partner to synthesize complex organic molecules. The reactions demonstrated high yields and selectivity, showcasing the compound's utility in creating diverse organic frameworks .

Environmental Science

The compound has potential applications in environmental remediation processes. Its ability to act as a sorbent for organic pollutants makes it valuable for developing materials aimed at removing contaminants from water sources.

Case Study: Sorption Studies

Investigations into the sorption characteristics of this compound revealed its effectiveness in adsorbing various organic pollutants from aqueous solutions. The compound's structure allows for strong interactions with pollutants, which could lead to innovative approaches for water purification technologies .

Summary of Applications

作用機序

The mechanism of action of 2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl involves its interaction with molecular targets through its bromine atoms and tert-butyl groups. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the tert-butyl groups provide steric hindrance and influence the compound’s reactivity. The pathways involved include:

Halogen Bonding: Interaction with electron-rich sites in biological molecules or catalysts.

Steric Effects: Modulation of reactivity and selectivity in chemical reactions.

類似化合物との比較

Table 1: Comparison of Key Structural and Physical Properties

Key Observations :

- The tert-butyl groups in 4,4' positions significantly increase steric bulk, slowing reaction kinetics compared to non-bulky analogs (e.g., activation enthalpy ΔH‡ = 18.5 kcal/mol vs. calculated 17.3 kcal/mol in related systems) .

- Bromine substitution at 2,2' positions directs reactivity toward electrophilic substitution or lithiation, but steric effects from tert-butyl groups necessitate precise reaction control, as seen in microflow systems .

Cross-Coupling Reactions :

- The compound’s bromine atoms enable participation in Suzuki-Miyaura couplings, forming biaryl structures. However, tert-butyl groups limit reactivity compared to 2,2'-dibromobiphenyl due to steric hindrance .

- In contrast, 2,2',6,6'-tetrabromo-4,4'-di-tert-butyl-1,1'-biphenyl () offers multiple reactive sites for sequential functionalization, expanding its utility in polymer and materials chemistry .

Lithiation Studies :

- Selective monolithiation of 2,2'-dibromobiaryls using microflow systems achieves high precision. For this compound, the tert-butyl groups likely reduce lithiation efficiency compared to unhindered analogs, requiring optimized conditions .

生物活性

2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl (DBDB) is a brominated biphenyl compound with notable applications in various fields, including organic synthesis and materials science. Its biological activity has garnered attention due to its potential effects on cellular processes and its interactions with biological systems. This article reviews the available literature on the biological activity of DBDB, highlighting its cytotoxic properties, effects on cell migration, and potential therapeutic applications.

- Chemical Formula : CHBr

- Molecular Weight : 424.21 g/mol

- CAS Number : 70728-93-7

- LogP : 6.711 (indicating high lipophilicity)

Cytotoxicity

Research indicates that DBDB exhibits cytotoxic effects against various cancer cell lines. A study utilizing MTT assays demonstrated that DBDB significantly inhibits the proliferation of human cancer cells. The IC values for different cell lines were determined as follows:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical) | 15.2 |

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 10.8 |

These results suggest that DBDB has a selective cytotoxic profile, which may be leveraged for therapeutic purposes in cancer treatment .

The mechanisms underlying the cytotoxic effects of DBDB are multifaceted:

- Induction of Apoptosis : DBDB has been shown to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic factors.

- Cell Cycle Arrest : Flow cytometry analysis indicates that DBDB induces G2/M phase arrest in treated cells, thereby inhibiting cell division.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, contributing to its cytotoxic effects.

Effects on Cell Migration and Invasion

In addition to its cytotoxicity, DBDB affects cellular migration and invasion:

- Wound Healing Assay : In vitro scratch assays revealed that DBDB inhibits the migration of cancer cells, suggesting potential anti-metastatic properties.

- Transwell Assays : These assays demonstrated that DBDB significantly reduces the invasive capabilities of cancer cells through extracellular matrix components.

Case Studies

Several studies have explored the biological activity of DBDB in different contexts:

- Study on Breast Cancer Cells : A recent study highlighted the efficacy of DBDB against MCF-7 breast cancer cells, reporting a reduction in migration by over 50% at concentrations above 5 µM .

- Lung Cancer Research : In A549 lung cancer cells, DBDB exhibited significant cytotoxicity and altered gene expression related to apoptosis and cell cycle regulation .

- Combination Therapy : Preliminary studies suggest that combining DBDB with other chemotherapeutic agents may enhance its efficacy and reduce resistance in cancer treatments .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl, and how is regioselectivity ensured?

The synthesis typically involves sequential cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce bromine groups at the 2,2' positions, while Friedel-Crafts alkylation or directed ortho-metalation may incorporate tert-butyl groups at the 4,4' positions. Regioselectivity is controlled via steric and electronic directing effects, such as using bulky ligands in palladium-catalyzed reactions or directing groups (e.g., boronic esters) to guide coupling positions .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) resolves substituent positions and confirms regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation. Purity is assessed via HPLC or GC-MS, with melting point analysis as a supplementary check .

Q. How do steric effects from the tert-butyl groups influence the compound’s solubility and crystallinity?

The tert-butyl groups introduce significant steric bulk, enhancing solubility in non-polar solvents (e.g., toluene, hexane) by disrupting planar stacking. However, this bulk can reduce crystallinity, necessitating slow evaporation or diffusion-based crystallization methods. Thermal stability is also improved due to hindered rotational freedom .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties of this compound, and how do they align with experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and UV-Vis absorption spectra. These are cross-validated with cyclic voltammetry and UV-Vis spectroscopy. Discrepancies often arise from solvent effects or approximations in exchange-correlation functionals, requiring hybrid methods like CAM-B3LYP for improved accuracy .

Q. How can contradictions in reported reaction yields or spectroscopic data for this compound be resolved?

Contradictions may stem from impurities, solvent effects, or instrumentation calibration. Reproducibility is enhanced by:

- Standardizing synthetic protocols (e.g., inert atmosphere, anhydrous conditions).

- Using deuterated solvents with internal standards (e.g., TMS) for NMR.

- Cross-referencing with NIST spectral databases for validation .

Q. What role does this compound play in materials science, particularly in supramolecular or nanomaterial systems?

The compound serves as a precursor for graphene nanoribbons (GNRs) via oxidative cyclodehydrogenation. Its bromine atoms enable post-functionalization (e.g., Sonogashira coupling), while tert-butyl groups template self-assembly in liquid crystals or porous organic frameworks. Recent studies highlight its use in synthesizing necklace-like GNRs with tunable bandgaps .

Q. How do electron-withdrawing bromine substituents affect the compound’s reactivity in cross-coupling reactions compared to electron-donating groups?

Bromine’s electron-withdrawing nature activates the biphenyl core for nucleophilic aromatic substitution (SNAr) but can deactivate metal-catalyzed couplings (e.g., Suzuki) due to reduced electron density. Ligand selection (e.g., SPhos, XPhos) and microwave-assisted heating mitigate these effects, enhancing reaction rates and yields .

Methodological Notes

- Synthetic Optimization : For high-yield bromination, use N-bromosuccinimide (NBS) with catalytic Lewis acids (e.g., FeCl₃) under controlled temperatures (0–25°C) .

- DFT Protocols : Include solvent correction models (e.g., PCM) and dispersion corrections (D3-BJ) for accurate thermochemical predictions .

- Crystallography : Co-crystallization with smaller molecules (e.g., hexane) improves crystal quality for XRD analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。